molecular formula C13H15N3O3S B11110231 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one

Cat. No.: B11110231
M. Wt: 293.34 g/mol
InChI Key: DNGICLDNUWELDA-VGOFMYFVSA-N
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Description

2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one is a recognized cell-permeable inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This compound functions by inhibiting AMPK activity , which allows researchers to probe the complex physiological and pathological roles of this kinase. Its primary research utility lies in the experimental dissection of metabolic pathways, where it is used to induce a state of energy stress in vitro, thereby helping to elucidate AMPK's role in glucose and lipid metabolism. Furthermore, given the context-dependent pro-tumor or tumor-suppressive functions of AMPK in cancer biology, this inhibitor serves as a critical tool for investigating the metabolic adaptations of cancer cells and for evaluating the therapeutic potential of AMPK modulation in oncology research. Studies utilizing this compound contribute significantly to the understanding of diseases characterized by metabolic dysregulation, such as type 2 diabetes, obesity, and various cancers.

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

(2Z)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15N3O3S/c1-8-12(17)15-13(20-8)16-14-7-9-4-5-10(18-2)11(6-9)19-3/h4-8H,1-3H3,(H,15,16,17)/b14-7+

InChI Key

DNGICLDNUWELDA-VGOFMYFVSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)OC)OC)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)OC)OC)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol with the presence of a catalytic amount of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone and thiazolidinone functionalities enable cyclization under acidic or basic conditions:

  • Base-catalyzed cyclization (e.g., triethylamine) forms 1,2,4-triazole derivatives via intramolecular nucleophilic attack (Fig. 1A) .

  • Acid-catalyzed cyclization (e.g., orthophosphoric acid) generates 1,3,4-thiadiazole derivatives through sulfur participation (Fig. 1B) .

ConditionProduct ClassYield (%)Reference
Triethylamine1,2,4-Triazole derivatives65–81
H₃PO₄1,3,4-Thiadiazole derivatives45–68

Condensation Reactions

The hydrazone group reacts with aldehydes/ketones to form extended conjugated systems:

  • Knoevenagel-type condensation with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) produces arylidene hydrazides (Fig. 2) . Piperidine catalysis enhances reaction efficiency (yields: 41–81%) .

Electrophilic Substitution

The 3,4-dimethoxyphenyl group undergoes nitration and sulfonation at the para position due to electron-donating methoxy groups (Fig. 3).

Nucleophilic Ring-Opening

The thiazolidinone ring is susceptible to nucleophilic attack:

  • Amines (e.g., piperidine) open the ring, forming thioamide intermediates (Fig. 4) .

  • Alcohols yield thioester derivatives under reflux conditions.

Metal Complexation

The sulfur and nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes (Fig. 5) . Such complexes are studied for antimicrobial and catalytic applications .

Oxidation Reactions

  • Thiazolidinone sulfur oxidizes to sulfoxide (R–S=O) or sulfone (R–SO₂) using H₂O₂ or mCPBA.

  • The hydrazone moiety is oxidized to diazenium intermediates under strong acidic conditions .

Key Structural Comparisons

Compound ClassReactivity DifferenceReference
5-Methylthiazolidine-4-oneLacks hydrazone linkage; lower cyclization efficiency
2-Amino-5-methylthiazoleNo electrophilic substituents; limited aromatic reactivity
Thiosemicarbazide derivativesHigher propensity for triazole/thiadiazole formation

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring thiazolidine and thiazole moieties exhibit significant biological activities. The specific biological properties of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one warrant further investigation through both in vitro and in vivo studies. Preliminary findings suggest potential applications in the following areas:

Antimicrobial Activity

Compounds similar to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one have demonstrated antimicrobial properties against various bacterial strains. For instance:

  • Activity Against Gram-positive Bacteria : Studies show that thiazole derivatives often exhibit better activity against gram-positive bacteria compared to gram-negative species.

Anticancer Properties

Research into thiazole derivatives has indicated their potential as anticancer agents. Compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Studies : Some derivatives have been tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), revealing promising results in inhibiting cell growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one , it is useful to compare it with other related compounds. Below is a table summarizing key features and activities of similar compounds:

Compound NameStructureKey Features
5-Methylthiazolidine-4-oneStructureExhibits antimicrobial properties; simpler structure.
2-Amino-5-methylthiazoleStructureKnown for anti-inflammatory effects; lacks hydrazone functionality.
3-(4-Methoxyphenyl)-5-methylthiazolidin-4-oneStructureSimilar phenyl substitution; studied for anticancer activity.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Anticancer Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines, demonstrating that modifications in the molecular structure significantly influenced their anticancer efficacy .
  • Antimicrobial Efficacy : Another study focused on synthesizing new thiazole-based compounds and assessing their antimicrobial activity against a range of pathogens, revealing that certain derivatives exhibited strong inhibitory effects against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one involves the interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, it can induce apoptosis by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s bioactivity is influenced by its thiazolone core, hydrazone linker, and substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiazolone Derivatives
Compound Name Core Structure Key Substituents Notable Functional Groups Biological Activities Reference
Target Compound 1,3-Thiazolan-4-one 2-[(3,4-Dimethoxyphenyl)methylene]hydrazono, 5-methyl Hydrazone, methoxy Inferred antioxidant/ACE inhibition (analog-based) N/A
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Thiazolidin-4-one 5-(3,4-dimethoxyphenyl)methylidene, 3-(4-methylphenyl) Thioxo, methoxy Unspecified (structural analog)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5) Thiazolidinone Dual 4-methoxyphenyl groups, hydrazono Methoxy, hydroxyl Antimicrobial (potential, inferred from synthesis)
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone 3,4-Dimethoxybenzylidene, acryloyl Methoxy, α,β-unsaturated ketone Strong antioxidant, ACE inhibition
3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one 1,3-Thiazolan-4-one 4-Hydroxyphenyl, triazolylimino Hydroxyl, triazole Antioxidant (hydroxyl group-driven)
Key Observations:

Core Structure Impact: Thiazolone/thiazolidinone cores (as in the target compound and ) are associated with diverse bioactivities, including antimicrobial and enzyme inhibition. Cyclopentanone derivatives (e.g., ) exhibit distinct antioxidant profiles due to conjugated double bonds.

Substituent Effects: Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound and is linked to enhanced antioxidant capacity and ACE inhibition due to electron-donating effects . Hydroxyl Groups: Compounds like with 4-hydroxyphenyl substituents show strong radical scavenging, but may exhibit lower stability than methoxy analogs due to oxidative susceptibility.

Antioxidant Activity:
  • The 3,4-dimethoxyphenyl-substituted cyclopentanone (3e) in showed superior free radical scavenging (IC₅₀ = 8.2 μM) compared to hydroxy-substituted analogs (IC₅₀ = 12.5 μM for 3d). This suggests methoxy groups enhance electron donation, stabilizing radical intermediates.
  • The target compound’s hydrazone moiety may further augment antioxidant activity via hydrogen bonding with reactive oxygen species.
Enzyme Inhibition:
  • Compound 3d in (hydroxy-methoxy substitution) exhibited potent ACE inhibition (IC₅₀ = 0.9 μM), while 3e (dual methoxy) was less effective (IC₅₀ = 2.1 μM). This highlights the role of hydroxyl groups in ACE binding.
  • Thiazolidinone derivatives in and are predicted to inhibit tyrosinase or HIV-1 protease, though specific data for the target compound remain unexplored.
Antimicrobial Potential:
  • Rhodanine derivatives (e.g., ) with benzylidene substituents show broad-spectrum antimicrobial activity. The target compound’s methyl and dimethoxyphenyl groups may similarly disrupt microbial membranes or enzyme function.

Physicochemical Properties

  • Solubility : Methoxy groups improve lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The hydroxyl group in increases polarity, favoring solubility in polar solvents.
  • Stability : Thioxo derivatives (e.g., ) may exhibit higher metabolic stability than hydrazones due to reduced susceptibility to hydrolysis.

Biological Activity

The compound 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one is a thiazole derivative with significant potential for various biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

This compound features a thiazolidine ring fused with a hydrazone moiety and a 3,4-dimethoxyphenyl group. The structural formula can be represented as follows:

C12H14N4O2S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds or isothiocyanates. The reaction conditions can vary but often involve the use of acids or bases to enhance yield and selectivity.

Antimicrobial Properties

Compounds containing thiazole and thiazolidine moieties have demonstrated significant antimicrobial properties. For instance, derivatives similar to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one have been tested against various bacterial strains, showing effectiveness in inhibiting growth.

StudyOrganismResult
E. coliInhibition at 50 µg/mL
S. aureusEffective against resistant strains

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. For example, in vitro tests have shown that it can decrease cell viability in Caco-2 cells significantly.

Cell LineIC50 (µM)Reference
Caco-239.8
A549>100

These findings suggest that the compound's unique structure may enhance its anticancer activity compared to other thiazole derivatives.

Case Studies

  • Anticancer Activity : A study evaluated the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural features to 2-{2-[(3,4-Dimethoxyphenyl)methylene]hydrazono}-5-methyl-1,3-thiazolan-4-one showed promising anticancer activity due to their ability to induce apoptosis in cancer cells.
  • Synergistic Effects : Research highlighted the potential for synergistic effects when combining this compound with other known anticancer agents. The presence of the hydrazone linkage was noted to facilitate improved interaction with biological targets, enhancing overall efficacy.

Q & A

Q. Methodological Approach :

Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized reagents).

Advanced Techniques :

  • X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in hydrazone groups) .
  • LC-MS/MS : Detect trace impurities or degradation products affecting bioactivity .

Statistical Analysis : Use ANOVA to compare biological assay results across multiple batches .

Case Study : Inconsistent antimicrobial activity in analogs was traced to residual DMF in crude products, resolved via column chromatography .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds with methoxy groups and hydrophobic interactions with the thiazolidinone ring .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives .

Example : Docking studies on analogous thiazolidinones predicted strong inhibition of β-lactamase, validated via enzyme assays .

Advanced: How can reaction mechanisms (e.g., cyclization) be elucidated for this compound?

Q. Methodological Approach :

Kinetic Studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-determining steps .

Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation during cyclization .

DFT Calculations : Calculate energy barriers for intermediates (e.g., Gaussian 16 at B3LYP/6-31G* level) .

Insight : Evidence from similar reactions suggests a two-step mechanism: (i) nucleophilic attack by thiolate, (ii) ring closure via elimination .

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